Cas no 1805152-89-9 (Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate)

Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a bromomethyl group, a cyano substituent, and a thiol functionality, enabling diverse reactivity for constructing complex molecules. The bromomethyl group facilitates nucleophilic substitution reactions, while the thiol group allows for further derivatization or metal coordination. The electron-withdrawing cyano group enhances reactivity in condensation or cyclization processes. This compound is particularly valuable in heterocyclic synthesis and pharmaceutical research, where precise functionalization is required. Its stability under controlled conditions ensures reliable performance in multi-step synthetic routes. Proper handling is advised due to the reactive bromomethyl and thiol moieties.
Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate structure
1805152-89-9 structure
Product name:Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate
CAS No:1805152-89-9
MF:C11H10BrNO2S
Molecular Weight:300.171600818634
CID:4948080

Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate
    • インチ: 1S/C11H10BrNO2S/c1-2-15-11(14)9-3-8(6-13)10(16)4-7(9)5-12/h3-4,16H,2,5H2,1H3
    • InChIKey: UTFPZGNVIPFEAI-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C(C#N)=CC=1C(=O)OCC)S

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 302
  • トポロジー分子極性表面積: 51.1
  • XLogP3: 2.6

Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015017389-500mg
Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate
1805152-89-9 97%
500mg
782.40 USD 2021-06-18
Alichem
A015017389-250mg
Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate
1805152-89-9 97%
250mg
499.20 USD 2021-06-18
Alichem
A015017389-1g
Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate
1805152-89-9 97%
1g
1,534.70 USD 2021-06-18

Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate 関連文献

Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoateに関する追加情報

Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate (CAS No. 1805152-89-9): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate, identified by its CAS number 1805152-89-9, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate molecular structure, has garnered attention due to its utility in the development of various therapeutic agents. The presence of multiple functional groups, including a bromomethyl group, a cyano group, and a thiol group, makes it a valuable building block for synthetic chemists.

The bromomethyl moiety in Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate is particularly noteworthy, as it provides a reactive site for further functionalization. This feature is leveraged in the synthesis of complex molecules where selective bromination is required. The cyano group adds another layer of reactivity, enabling participation in various organic transformations such as nucleophilic addition and condensation reactions. Additionally, the thiol group can engage in disulfide bond formation and metal coordination, broadening its applicability in medicinal chemistry.

In recent years, Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate has found applications in the development of novel pharmaceuticals targeting diverse diseases. For instance, its structural framework has been utilized in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. The versatility of this intermediate allows for the creation of derivatives with tailored biological activities, making it an indispensable tool in drug discovery.

One of the most compelling aspects of Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is associated with several diseases, including cancer. By incorporating this compound into the molecular design of kinase inhibitors, researchers have been able to develop potent and selective therapeutic agents. The bromomethyl and cyano groups provide handles for further derivatization, allowing for fine-tuning of binding affinity and selectivity.

Recent studies have also highlighted the utility of Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate in the development of compounds with neuroprotective effects. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins. Small molecule inhibitors that can disrupt these aggregates are being actively pursued as potential treatments. The structural features of Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate have been exploited to design molecules that can interact with these pathological proteins, offering a promising avenue for therapeutic intervention.

The chemical synthesis of Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of benzoic acid derivatives followed by cyano and thiol group introduction. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency. These methods underscore the compound's importance as a synthetic intermediate in industrial-scale pharmaceutical production.

The safety profile of Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate is another critical consideration in its application. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be used when working with this compound. Additionally, good laboratory practices (GLP) should be adhered to ensure consistent and reproducible results.

In conclusion, Ethyl 2-bromomethyl-5-cyano-4-mercaptobenzoate (CAS No. 1805152-89-9) is a multifunctional intermediate with broad applications in pharmaceutical research and development. Its unique structural features enable the synthesis of diverse therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its significance in modern drug discovery is likely to grow even further.

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